molecular formula C8H14ClNO2 B1148145 (E)-4-(pyrrolidin-1-yl)but-2-enoic acid CAS No. 848133-09-5

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Cat. No.: B1148145
CAS No.: 848133-09-5
M. Wt: 191.65 g/mol
InChI Key: HGRZLDFRVZUAEP-BJILWQEISA-N
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Description

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a compound that features a pyrrolidine ring attached to a butenoic acid moiety

Scientific Research Applications

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically involves the reaction of pyrrolidine with butenoic acid derivatives. One common method is the Michael addition of pyrrolidine to a butenoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is unique due to the presence of both a pyrrolidine ring and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Pyrrolidin-1-yl)but-2-enoic acid involves the condensation of pyrrolidine with crotonaldehyde followed by oxidation of the resulting intermediate. The final product is then obtained by acid hydrolysis of the intermediate.", "Starting Materials": ["Pyrrolidine", "Crotonaldehyde", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Step 1: Pyrrolidine and crotonaldehyde are mixed together in the presence of acetic acid and sodium acetate. The mixture is heated under reflux for several hours to form the intermediate 4-(Pyrrolidin-1-yl)but-2-enal.", "Step 2: The intermediate is then oxidized using sodium hypochlorite to form the corresponding acid, 4-(Pyrrolidin-1-yl)but-2-enoic acid.", "Step 3: The final product is obtained by acid hydrolysis of the intermediate using hydrochloric acid. The resulting mixture is then neutralized with sodium hydroxide and the product is precipitated out using ethanol." ] }

CAS No.

848133-09-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+;

InChI Key

HGRZLDFRVZUAEP-BJILWQEISA-N

Isomeric SMILES

C1CCN(C1)C/C=C/C(=O)O.Cl

SMILES

C1CCN(C1)CC=CC(=O)O

Canonical SMILES

C1CCN(C1)CC=CC(=O)O.Cl

Origin of Product

United States

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